CID 78069475
Description
CID 78069475, identified as oscillatoxin F, belongs to the oscillatoxin family of marine-derived cyclic peptides. These compounds are produced by cyanobacteria (e.g., Moorea producens) and are structurally characterized by macrocyclic lactone or lactam backbones with methylated amino acid residues and heterocyclic motifs .
Properties
Molecular Formula |
C5H12NOSe |
|---|---|
Molecular Weight |
181.13 g/mol |
InChI |
InChI=1S/C5H12NOSe/c1-6(2)3-5(7)4-8/h5,7H,3-4H2,1-2H3 |
InChI Key |
HNXWNWIZFKPQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C[Se])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78069475 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78069475 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material. For example, oxidation reactions may produce ketones, aldehydes, or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
CID 78069475 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.
Medicine: It could be investigated for its potential therapeutic effects and used in drug development.
Industry: It may be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78069475 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism of action would be detailed in scientific studies and research articles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The oscillatoxin family comprises structurally related derivatives with variations in methylation, hydroxylation, and side-chain modifications. Below is a comparative analysis of CID 78069475 (oscillatoxin F) and its closest analogs (Figure 1, ):
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
| Compound Name | CID | Key Structural Features | Bioactivity Highlights |
|---|---|---|---|
| Oscillatoxin D | 101283546 | Macrocyclic lactone, 3 methylated residues | Cytotoxic, disrupts calcium signaling |
| 30-Methyl-oscillatoxin D | 185389 | Methylation at C-30 position | Enhanced membrane permeability |
| Oscillatoxin E | 156582093 | Additional hydroxyl group | Moderate cytotoxicity, antifouling |
| Oscillatoxin F | 78069475 | Extended side-chain, unsaturated bond | Unknown; hypothesized ion channel activity |
Key Observations:
Structural Divergence :
- Methylation : 30-Methyl-oscillatoxin D (CID 185389) features a methyl group at the C-30 position, enhancing lipophilicity compared to oscillatoxin D .
- Side-Chain Modifications : Oscillatoxin F (this compound) differs from oscillatoxin E (CID 156582093) by an extended aliphatic side-chain and a conjugated double bond, which may influence receptor binding .
Bioactivity Trends :
- Methylated derivatives (e.g., CID 185389) show improved cellular uptake, correlating with higher cytotoxicity in in vitro assays .
- Hydroxylated variants (e.g., CID 156582093) exhibit reduced toxicity but retain antifouling properties, suggesting structure-dependent ecological roles .
Computational Similarity :
- Molecular similarity assessments (e.g., Tanimoto coefficients) for this compound and its analogs range from 0.51–0.71 , indicating moderate structural overlap with other marine cyclic peptides (e.g., apratoxins) .
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